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Compound of Interest

Compound Name: Pentadec-5-en-1-yne

Cat. No.: B15418928 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadec-5-en-1-yne is a long-chain hydrocarbon featuring both a terminal alkyne and an

internal alkene functional group. This unique combination of unsaturation presents a distinct

spectroscopic fingerprint. This guide provides a detailed overview of the predicted Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Pentadec-5-
en-1-yne. The information herein is intended to serve as a reference for the identification and

characterization of this and structurally related molecules.

Predicted Spectroscopic Data
As direct experimental spectroscopic data for Pentadec-5-en-1-yne is not readily available in

public databases, the following tables present predicted values based on the known

spectroscopic behavior of its constituent functional groups: a terminal alkyne and a

disubstituted alkene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~5.4 m 2H H-5, H-6 (vinylic)

~2.8 m 2H H-4 (allylic)

~2.2 m 2H H-7 (allylic)

~2.0 t 1H H-1 (alkynyl)

~1.2-1.4 m 14H H-8 to H-14 (aliphatic)

~0.9 t 3H H-15 (methyl)

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Chemical Shift (ppm) Assignment

~130 C-5, C-6 (alkene)

~84 C-2 (alkyne)

~68 C-1 (alkyne)

~32 C-7 (allylic)

~29 C-4 (allylic)

~22-30 C-8 to C-14 (aliphatic)

~14 C-15 (methyl)

Infrared (IR) Spectroscopy
The IR spectrum of Pentadec-5-en-1-yne is expected to exhibit characteristic absorption

bands corresponding to its functional groups.
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Wavenumber (cm⁻¹) Intensity Assignment

~3300 Strong, Sharp
≡C-H stretch (terminal alkyne)

[1][2][3][4]

~3020 Medium =C-H stretch (alkene)[1][2]

~2925, ~2855 Strong C-H stretch (aliphatic)[2]

~2120 Weak, Sharp
C≡C stretch (terminal alkyne)

[1][2][3][4][5]

~1660 Medium C=C stretch (alkene)[1][5]

~970 or ~670 Medium
=C-H bend (trans or cis

alkene, respectively)

~630 Strong
≡C-H bend (terminal alkyne)[1]

[4]

Mass Spectrometry (MS)
In a mass spectrum, Pentadec-5-en-1-yne (molar mass: 206.37 g/mol ) is expected to show a

molecular ion peak (M⁺) at m/z 206. The fragmentation pattern will be influenced by the

positions of the double and triple bonds, with characteristic losses of alkyl fragments.

Expected Fragmentation Behavior:

Molecular Ion (M⁺): A peak at m/z = 206, representing the intact molecule with one electron

removed.

Allylic Cleavage: Fragmentation at the C4-C5 and C6-C7 bonds is likely due to the stability of

the resulting allylic carbocations.

Propargylic Cleavage: Cleavage at the C3-C4 bond can also occur, though it is generally

less favored than allylic cleavage.

Alkyl Chain Fragmentation: A series of peaks separated by 14 amu (corresponding to CH₂

groups) is expected due to the fragmentation of the long alkyl chain.[6]
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Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of Pentadec-5-en-1-yne in about 0.7

mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).

Data Acquisition:

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-

to-noise ratio. Use a standard pulse sequence.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the

spectrum to singlets for each carbon. A larger number of scans will be required due to the

low natural abundance of ¹³C.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phasing, and baseline correction. Calibrate the chemical shifts using the residual

solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: As Pentadec-5-en-1-yne is expected to be a liquid at room

temperature, a thin film can be prepared by placing a drop of the neat liquid between two salt

plates (e.g., NaCl or KBr).

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Acquire a background spectrum of the clean salt plates.

Acquire the sample spectrum. The instrument software will automatically ratio the sample

spectrum to the background to generate the final transmittance or absorbance spectrum.
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Data Analysis: Identify the characteristic absorption bands and compare them to known

functional group frequencies.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of Pentadec-5-en-1-yne in a volatile organic

solvent (e.g., dichloromethane or hexane).

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

GC Conditions:

Column: Use a non-polar capillary column (e.g., DB-5ms).

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the heated injection

port.

Temperature Program: Use a temperature gradient to ensure good separation of any

potential impurities and to elute the compound of interest in a reasonable time.

MS Conditions:

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and

fragments (e.g., m/z 40-300).

Data Analysis: Analyze the resulting chromatogram to determine the retention time of the

compound. Examine the mass spectrum of the corresponding peak to identify the molecular

ion and analyze the fragmentation pattern.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a novel

compound like Pentadec-5-en-1-yne.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b15418928?utm_src=pdf-body
https://www.benchchem.com/product/b15418928?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15418928?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workflow for Spectroscopic Analysis of Pentadec-5-en-1-yne
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Caption: General workflow for the spectroscopic analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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